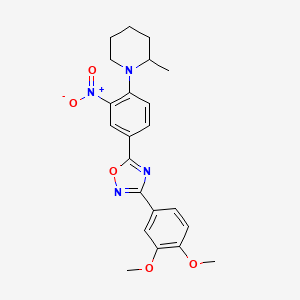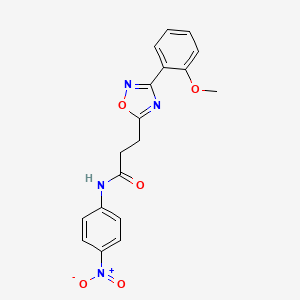![molecular formula C23H24N4O B7712341 N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide acts as a selective agonist for the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and cell types. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events that ultimately result in the biological effects observed in various disease models.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of angiogenesis, modulation of immune responses, and promotion of apoptosis in cancer cells. It has also been shown to reduce inflammation through inhibition of pro-inflammatory cytokine production and activation of anti-inflammatory pathways. In neurodegenerative disorder research, it has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has several advantages for lab experiments, including its high selectivity for the adenosine A3 receptor and its ability to penetrate the blood-brain barrier. However, its limitations include its relatively low potency compared to other adenosine receptor agonists and its potential for off-target effects.
将来の方向性
For N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide research include further exploration of its therapeutic potential in various disease models, including cancer, inflammation, and neurodegenerative disorders. Additional studies are also needed to better understand its mechanism of action and potential side effects, as well as its potential for combination therapy with other drugs.
合成法
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide can be synthesized through a multi-step process involving the condensation of 1-methyl-3-nitrobenzene with 1,2,3,4-tetrahydroisoquinoline, followed by reduction and cyclization to form the pyrazoloquinoline core. The final step involves the introduction of the isobutyl and methylbenzamide groups through acylation reactions.
科学的研究の応用
N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and prostate cancer. In inflammation research, it has been shown to reduce inflammation in various models of inflammatory diseases, including rheumatoid arthritis and colitis. In neurodegenerative disorder research, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-methyl-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-14(2)13-27-22-19(12-17-9-8-16(4)11-20(17)24-22)21(26-27)25-23(28)18-7-5-6-15(3)10-18/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKNCSHYKNORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


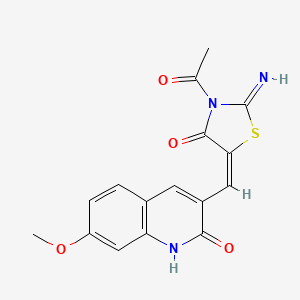
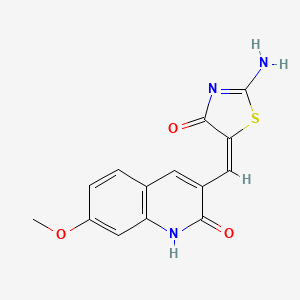
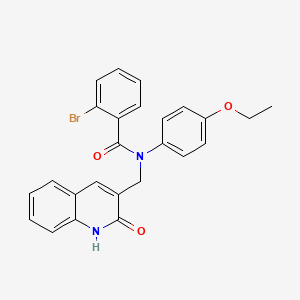
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
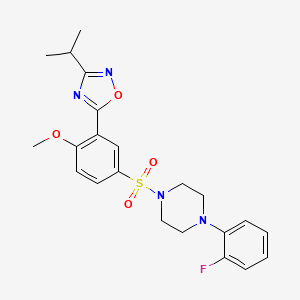
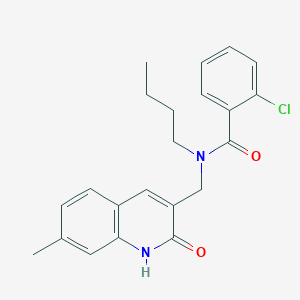
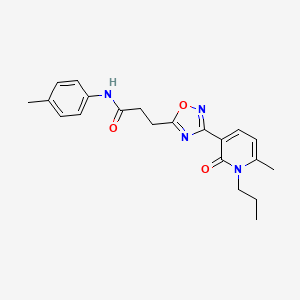
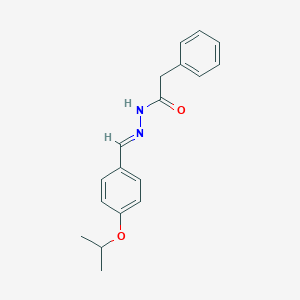
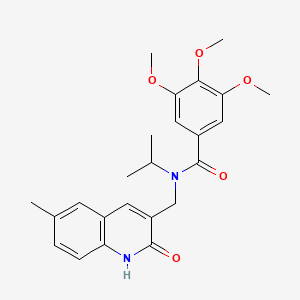
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
